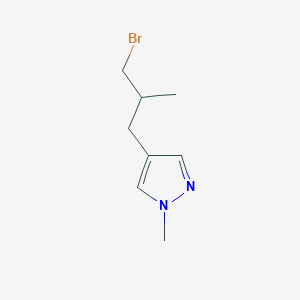
4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a bromine atom and a methyl group attached to a propyl chain, which is further connected to a pyrazole ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-methylpropyl bromide with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting the compound with sodium azide can yield the corresponding azide derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or amine. For instance, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on biological systems. It can be used as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic targets and mechanisms of action.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: This compound contains a thiazole ring instead of a pyrazole ring, which imparts different chemical properties and reactivity.
2-Bromo-2-methylpropane:
3-Bromo-2-methylpropene: This compound features a double bond and a different substitution pattern, leading to distinct chemical behavior.
Propriétés
Formule moléculaire |
C8H13BrN2 |
|---|---|
Poids moléculaire |
217.11 g/mol |
Nom IUPAC |
4-(3-bromo-2-methylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ORCFASNCSCSLFW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN(N=C1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)

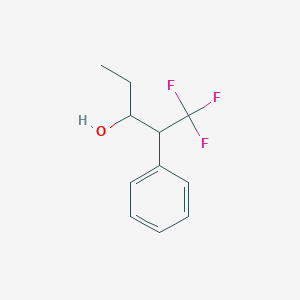
![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
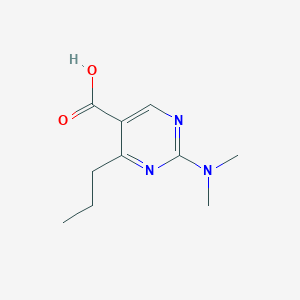
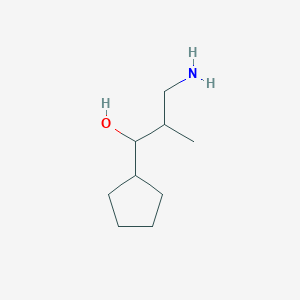
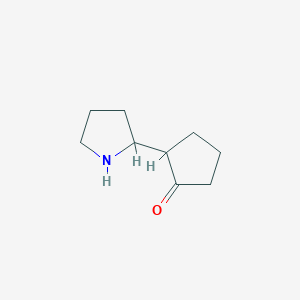
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
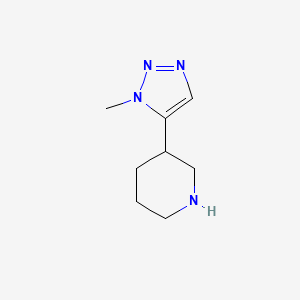
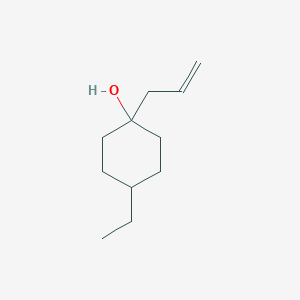
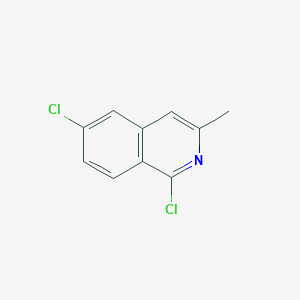
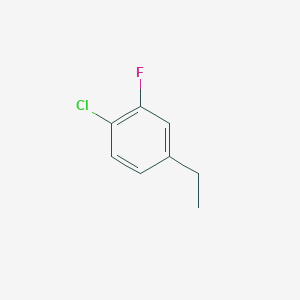

![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
